molecular formula C23H15N3O3S B2784055 N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 361174-58-5

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2784055
CAS No.: 361174-58-5
M. Wt: 413.45
InChI Key: YTDXJHCNNOPAIW-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a benzofuran, thiophene, and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and quinoline intermediates, followed by their coupling with the thiophene moiety. Common reagents used in these reactions include:

    Benzofuran synthesis: Starting from salicylaldehyde and acetic anhydride.

    Quinoline synthesis: Using aniline and glycerol in the presence of sulfuric acid.

    Thiophene coupling: Utilizing thiophene-2-carboxylic acid and appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoyl-1-benzofuran-3-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

    N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a quinoline.

Uniqueness

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of its benzofuran, thiophene, and quinoline moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c24-22(27)21-20(14-7-2-4-9-18(14)29-21)26-23(28)15-12-17(19-10-5-11-30-19)25-16-8-3-1-6-13(15)16/h1-12H,(H2,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXJHCNNOPAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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